N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (4-propylphenoxy)methyl moiety at position 5. The triazole ring is further functionalized with a sulfanyl (-S-) group at position 3, linked to an acetamide backbone. The acetamide’s nitrogen is bonded to a 3,4-dichlorophenyl group, introducing significant steric bulk and electron-withdrawing properties.
Properties
CAS No. |
539809-68-2 |
|---|---|
Molecular Formula |
C26H24Cl2N4O2S |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24Cl2N4O2S/c1-2-6-18-9-12-21(13-10-18)34-16-24-30-31-26(32(24)20-7-4-3-5-8-20)35-17-25(33)29-19-11-14-22(27)23(28)15-19/h3-5,7-15H,2,6,16-17H2,1H3,(H,29,33) |
InChI Key |
SMLLUBKVFGIYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the triazole ring.
Introduction of the Sulfanylacetamide Moiety: This can be achieved through a thiol-ene reaction or a similar method, where the sulfanyl group is attached to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the dichlorophenyl group, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding triazole chemistry and the effects of various substituents on chemical behavior.
Biology
Biologically, this compound may exhibit interesting interactions with enzymes and proteins due to its triazole ring and dichlorophenyl group. It can be used in studies related to enzyme inhibition, protein binding, and cellular uptake.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored. Its structural features suggest it could act as an antimicrobial, antifungal, or anticancer agent. Research focuses on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
Industrially, the compound may find applications in the development of new materials, coatings, or as a precursor for more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several triazole- and acetamide-based derivatives. Below is a comparative analysis:
Pharmacophoric Features and Bioactivity
- Hydrogen Bonding: The acetamide group in related compounds (e.g., ) participates in N–H⋯O hydrogen bonds, forming dimers (R₂²(10) motifs).
- This feature is shared with compound 7h, which bears a 4-chlorophenyl group .
Research Findings and Implications
Crystallographic Insights : SHELX software (e.g., SHELXL, SHELXT) has been critical in resolving the crystal structures of related acetamide derivatives, revealing conformational flexibility and intermolecular interactions .
Synthetic Feasibility: The synthesis of compound 7h provides a template for scaling up production of the target compound, though modifications for the propylphenoxymethyl group may require optimization.
Biological Activity
N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of considerable interest in pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H15Cl2N5OS
- Molecular Weight : 456.3 g/mol
- IUPAC Name : N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Antimicrobial Activity
Research has shown that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been linked to:
- Antibacterial Effects : The compound demonstrated activity against various bacterial strains including E. coli, K. pneumoniae, and S. aureus. In comparative studies, it showed higher efficacy than standard antibiotics like amoxicillin but lower than ceftriaxone .
- Antifungal Activity : The triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is crucial for their cell membrane integrity. This mechanism has been effective against pathogens such as Candida albicans and Aspergillus species .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Notably:
- Cytotoxicity : Research indicates that certain analogues of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). IC50 values for these compounds ranged from 13.67 to 18.62 µM, suggesting substantial anticancer activity .
The biological activity of N-(3,4-dichlorophenyl)-2-{...} can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of critical enzymes involved in cell wall synthesis in bacteria and ergosterol biosynthesis in fungi.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis through the disruption of cell cycle progression and triggering intrinsic apoptotic pathways.
Case Studies
A review of the literature reveals several case studies highlighting the biological efficacy of this compound:
- Study on Antibacterial Activity : A study compared the antibacterial effects of various triazole derivatives against common pathogens. The results indicated that the compound was effective against strains resistant to conventional treatments .
- Anticancer Efficacy Assessment : Another study focused on the cytotoxic effects of the compound on human cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, and how can purity be optimized?
- Methodology :
- Step 1 : React 4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(3,4-dichlorophenyl)acetamide in a polar aprotic solvent (e.g., dimethylformamide) under reflux (80–100°C) for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/ethyl acetate .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm >95% purity. Characterize via /-NMR and FT-IR to verify sulfanyl linkage and acetamide formation .
Q. How can researchers confirm the structural integrity of this compound?
- Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in analogous acetamide derivatives) .
- Spectroscopy : -NMR for aromatic proton environments (δ 6.8–8.2 ppm) and -NMR for carbonyl (C=O, ~168 ppm) and triazole carbons. FT-IR confirms S–C and C=O stretches .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]) and fragmentation patterns .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility Screening : Test in DMSO (stock solutions), aqueous buffers (pH 4–9), and ethanol/water mixtures. Use dynamic light scattering (DLS) to assess aggregation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note degradation products (e.g., hydrolysis of sulfanyl or acetamide groups) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s reactivity or bioactivity?
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G**) to model reaction pathways (e.g., sulfanyl-acetamide bond formation) and transition states. Compare with experimental yields .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on triazole and dichlorophenyl moieties as key binding motifs .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or bioactivity variability)?
- Root-Cause Analysis :
- Byproduct Identification : Use LC-MS/MS to trace impurities (e.g., unreacted triazole-thiol or oxidized sulfanyl groups) .
- Bioactivity Variability : Validate assays with positive controls (e.g., known kinase inhibitors) and replicate under standardized conditions (pH, temperature) .
Q. How can crystallographic data inform the design of derivatives with improved properties?
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of phenyl rings, hydrogen bonds) that influence solubility and melting points .
- Derivative Design : Modify substituents (e.g., replace propylphenoxy with bulkier groups) to disrupt packing and enhance bioavailability .
Q. What methodologies are recommended for studying this compound’s thermal stability and decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
